3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide, also known as DNPO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPO is a heterocyclic compound that contains both nitro and pyridine groups, making it a versatile molecule for use in different chemical reactions.
Scientific Research Applications
1. Synthesis and Prediction of Biological Activity:
- In a study involving the synthesis of novel compounds, one-pot condensation methods led to the formation of bicyclic systems, including those related to the 1,2,4-oxadiazol ring, similar to the compound . These systems were analyzed for their biological activity using the PASS prediction method, suggesting potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
2. Thermally Stable Polyimides:
- Research has shown the successful synthesis of a diamine monomer containing fluorene units, closely related to the compound . This monomer was used to prepare novel aromatic polyimides, demonstrating properties like high thermal stability and solubility in various organic solvents, which could have significant implications in material science and engineering (Rafiee & Golriz, 2014).
3. Anthelmintic Activity:
- Various substituted compounds, including those similar to the compound , have been synthesized and screened for anthelmintic activity. These studies contribute to the development of potential treatments for parasitic worm infections (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).
4. Anti-Inflammatory and Anti-Cancer Agents:
- Novel compounds with structures similar to the compound have been synthesized and evaluated for their potential as anti-inflammatory and anti-cancer agents. This research opens avenues for new therapeutic approaches in treating inflammation and cancer (Gangapuram & Redda, 2009).
properties
IUPAC Name |
3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O6/c21-12(8-5-9(19(22)23)7-10(6-8)20(24)25)16-14-18-17-13(26-14)11-3-1-2-4-15-11/h1-7H,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZAQTZXADKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dinitro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.